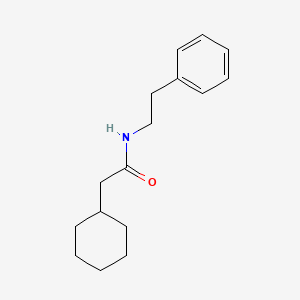

2-cyclohexyl-N-(2-phenylethyl)acetamide

Description

Contextualization of Acetamide (B32628) Derivatives in Organic and Biological Chemistry

Acetamide derivatives represent a significant and versatile class of organic compounds characterized by the presence of an amide functional group with the general structure R-NH-C(=O)-CH₃. This structural motif is a cornerstone in medicinal chemistry and drug discovery, as the amide bond is a fundamental component of peptides and proteins. archivepp.com The synthesis of acetamide derivatives is a focal point of organic chemistry, with numerous methods developed for their preparation, often involving the acylation of amines with acetic acid derivatives. nih.gov

The academic interest in acetamide derivatives is largely driven by their wide spectrum of biological activities. Researchers have extensively reported on their potential as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. nih.gov For instance, studies have shown that certain N-substituted acetamide derivatives exhibit significant antioxidant and potential anti-inflammatory activities. nih.gov The versatility of the acetamide scaffold allows for the synthesis of a large number of structurally diverse derivatives, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of molecules to enhance their therapeutic potential. archivepp.com

The following table provides a glimpse into the diverse biological activities investigated in various acetamide derivatives:

| Acetamide Derivative Class | Investigated Biological Activity | Reference |

| Phenoxy Acetamide Derivatives | Anti-inflammatory, Analgesic, Anticancer | nih.gov |

| N-phenylacetamide Derivatives | Antibacterial, Nematicidal | nih.gov |

| N-Cyclohexyl-2-(thiophen-2-yl)acetamide | Antimicrobial, Antioxidant | evitachem.com |

| N-substituted nitroimidazole derivatives | Antioxidant, Antifungal | nih.gov |

Significance of 2-Cyclohexyl-N-(2-phenylethyl)acetamide as a Subject of Academic Investigation

While extensive research exists for the broader class of acetamide derivatives, academic literature specifically focused on this compound is limited. Its significance as a subject of academic investigation is primarily derived from its chemical structure, which combines features of other well-studied bioactive molecules. The compound, with the chemical formula C₁₆H₂₃NO, features a cyclohexyl group, a phenylethyl group, and an acetamide linkage. nih.gov The presence of both a bulky, lipophilic cyclohexyl ring and an aromatic phenylethyl group suggests potential for interaction with biological targets that have hydrophobic binding pockets.

The basic physicochemical properties of a related compound, 2-cyclohexyl-N-methyl-N-(1-phenylethyl)acetamide, are available through public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO | PubChem |

| Molecular Weight | 259.4 g/mol | PubChem |

| XLogP3-AA | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: Data for 2-cyclohexyl-N-methyl-N-(1-phenylethyl)acetamide. nih.gov

The academic investigation into this specific molecule is still in its nascent stages, with its primary identification being in chemical databases. nih.gov

Scope and Research Trajectories Pertaining to the Compound and its Analogs

The future research trajectories for this compound and its analogs can be inferred from studies on structurally similar compounds. The N-(2-phenylethyl)acetamide core is a known scaffold in medicinal chemistry, with derivatives being investigated for a range of biological activities. cymitquimica.com Research on analogs often explores how modifications to the phenyl ring or the N-substituent impact bioactivity.

For instance, the development of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs has been pursued to identify potential anti-inflammatory and analgesic agents. researchgate.net Furthermore, the synthesis of N-phenylacetamide derivatives containing other heterocyclic moieties, such as thiazole, has been a strategy to develop new antibacterial agents. nih.gov Given these precedents, potential research trajectories for this compound could include:

Synthesis of Analogs: Systematic modification of the cyclohexyl and phenylethyl groups to explore structure-activity relationships (SAR).

Biological Screening: Evaluation of the compound and its analogs for a range of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Computational Studies: Utilization of molecular modeling and docking studies to predict potential biological targets and to understand the binding interactions of the compound.

The exploration of such research avenues would contribute to a deeper understanding of the therapeutic potential of this class of acetamide derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWDBZQULOREPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 2-Cyclohexyl-N-(2-phenylethyl)acetamide

The synthesis of this compound primarily relies on the formation of an amide bond between a cyclohexyl-containing carboxylic acid and a phenylethylamine derivative. This core transformation can be achieved through several reliable and well-documented methods.

Amidation Reactions and Linkage Formation

The most direct and common method for synthesizing this compound is the coupling of 2-cyclohexylacetic acid and 2-phenylethan-1-amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling agents can be employed for this purpose, each with its own advantages in terms of reaction conditions, yield, and prevention of side reactions.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize racemization if chiral centers are present. Another class of effective reagents are phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), or uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The general mechanism involves the activation of the carboxyl group of 2-cyclohexylacetic acid by the coupling agent, forming a highly reactive intermediate. This intermediate is then readily attacked by the primary amine of 2-phenylethan-1-amine to form the stable amide linkage, yielding the final product. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) being common.

| Coupling Agent | Additive | Typical Solvent | Key Features |

| EDC | HOBt | DCM, DMF | Water-soluble byproducts, mild conditions. |

| DCC | HOBt/NHS | DCM | High yields, but byproduct can be difficult to remove. |

| PyBOP | --- | DMF | High efficiency, low racemization. |

| HBTU | Base (e.g., DIEA) | DMF | Rapid reaction times. |

Utilization of Cyclohexyl and Phenylethyl Precursors in Synthetic Pathways

The synthesis of this compound fundamentally relies on the availability of two key precursors: a C8-acyl donor with a cyclohexyl group and a C8-aromatic amine. The most logical and widely used starting materials are 2-cyclohexylacetic acid and 2-phenylethan-1-amine.

2-Cyclohexylacetic acid can be prepared through various methods, including the hydrogenation of phenylacetic acid or the malonic ester synthesis starting from cyclohexyl halides. 2-Phenylethan-1-amine is commercially available and can be synthesized by the reduction of phenylacetonitrile (B145931) or the reductive amination of phenylacetaldehyde.

An alternative to using 2-cyclohexylacetic acid directly is to employ its more reactive derivatives, such as 2-cyclohexylacetyl chloride. The acid chloride can be prepared by treating 2-cyclohexylacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with 2-phenylethan-1-amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. This method, known as the Schotten-Baumann reaction, is highly effective but can be sensitive to moisture.

Multicomponent Reactions in Analog Synthesis (e.g., Ugi Reaction)

For the synthesis of analogs of this compound, multicomponent reactions (MCRs) offer a highly efficient approach. The Ugi four-component reaction (Ugi-4CR) is a prominent example, allowing for the rapid assembly of complex molecules in a single step.

The Ugi reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide. To generate a library of analogs of this compound, one could systematically vary each of these components. For instance, by using cyclohexanecarboxaldehyde, 2-phenylethan-1-amine, various carboxylic acids, and a range of isocyanides, a diverse set of related amides can be produced. While the direct synthesis of this compound via the Ugi reaction is not straightforward, it is an invaluable tool for creating structurally related compounds for structure-activity relationship (SAR) studies.

Novel Synthetic Approaches and Methodological Advancements

Recent advances in synthetic chemistry have provided more sophisticated methods for the synthesis of amides like this compound, focusing on stereocontrol and catalytic efficiency.

Stereoselective and Diastereoselective Synthesis

While this compound itself is achiral, the introduction of stereocenters into either the cyclohexyl or phenylethyl moieties necessitates the use of stereoselective synthetic methods. For example, if a substituted cyclohexyl ring or a chiral phenylethylamine derivative is used, controlling the stereochemistry becomes critical.

Diastereoselective synthesis can be achieved by coupling a chiral carboxylic acid with a chiral amine. The stereochemical outcome of such reactions can be influenced by the choice of coupling agent and reaction conditions to favor the formation of one diastereomer over the other. Chiral auxiliaries can also be employed to guide the stereochemical course of the reaction, which are then removed in a subsequent step.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for amide bond formation, offering alternatives to traditional coupling agents. Various metals, including palladium, copper, iron, and ruthenium, have been shown to catalyze the direct amidation of carboxylic acids with amines. These methods can sometimes offer milder reaction conditions and broader functional group tolerance.

Another advanced approach involves the C-H activation of a cyclohexyl precursor followed by carbonylation and reaction with phenylethylamine. While a more complex and developing area of research, such a strategy could potentially streamline the synthesis by reducing the number of pre-functionalization steps required for the starting materials.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally and economically favorable processes. Traditional amide synthesis methods often involve hazardous solvents, stoichiometric activating agents, and harsh reaction conditions, leading to significant waste and environmental impact. dst.gov.inbohrium.comresearchgate.net Modern approaches seek to mitigate these issues by focusing on catalysis, alternative reaction media, and improved atom economy. bohrium.com

A key development in the greener synthesis of related structures involves the use of deep eutectic solvents (DES) as a reaction medium. researchgate.net DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility and toxicity, and can be recycled, making them a sustainable alternative to conventional volatile organic solvents. researchgate.netresearchgate.net For instance, the synthesis of N-phenethylacetamide derivatives has been successfully achieved in a DES medium, showing improved yields and reduced reaction times compared to traditional solvents. researchgate.net

One reported green methodology involves the reaction of 2-phenylethylamine with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net The study explored various reaction media to optimize the yield and purity of the resulting N-(2-phenylethyl) chloroacetamide, a direct precursor to the target compound. The use of a Deep Eutectic Solvent (DES) composed of choline (B1196258) chloride and urea (B33335) demonstrated a significant improvement in yield. researchgate.net This approach avoids hazardous solvents and can lead to a reduction in unwanted side reactions, such as the formation of dimer impurities. researchgate.net

The following table summarizes the effect of the reaction medium on the synthesis of a key precursor, highlighting the advantages of a DES system.

Table 1: Effect of Reaction Media on a Precursor Synthesis Step

This table is generated based on data for a related precursor synthesis from the cited research. researchgate.net

| Reaction Medium | Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Toluene | 45-50 | 8 | 75 |

| Dichloromethane (DCM) | 45-50 | 8 | 70 |

| Deep Eutectic Solvent (DES) | 45-50 | 5 | 85 |

Enzymatic catalysis presents another powerful green strategy for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines with high selectivity under mild conditions, often in green solvents like cyclopentyl methyl ether. nih.gov This method eliminates the need for coupling agents and produces water as the only byproduct, embodying the principles of atom economy and waste reduction. While not specifically detailed for this compound, this enzymatic approach is applicable to a wide range of amides and represents a promising avenue for its sustainable production. nih.gov

Other innovative green methods applicable to amide synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions, by using catalysts like ceric ammonium (B1175870) nitrate. mdpi.comnumberanalytics.com

Photocatalysis: The use of covalent organic frameworks (COFs) as photocatalysts under light irradiation allows for amide synthesis from alcohols under mild conditions, offering a recyclable and efficient catalytic system. dst.gov.in

Solvent-free reactions: Conducting reactions by simply heating a mixture of the carboxylic acid and an amine (or urea), sometimes with a simple catalyst like boric acid, minimizes solvent waste entirely. bohrium.comnumberanalytics.com

Challenges and Innovations in Scale-Up for Research Applications

Scaling up the synthesis of this compound from laboratory bench to pilot or research-grade production presents several challenges related to efficiency, cost, purity, and process safety. numberanalytics.comacs.org

Key Challenges:

Reactivity and Reaction Conditions: The direct condensation of cyclohexylacetic acid and 2-phenylethylamine to form the amide bond is often slow and requires high temperatures, which can lead to side reactions and degradation of products. numberanalytics.com Overcoming this low reactivity typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride. However, these activating agents are often highly reactive, moisture-sensitive, and produce stoichiometric waste products, complicating handling and purification on a larger scale. researchgate.net

Side Reactions and Purity: A significant challenge in scaling up is controlling the formation of impurities. In the acylation of 2-phenylethylamine, over-alkylation or diacylation can occur, reducing the yield of the desired mono-acylated product. researchgate.net The choice of base and reaction temperature is critical to minimize these side reactions. researchgate.net Furthermore, residual catalysts and reagents must be efficiently removed to achieve the high purity required for research applications, which can necessitate complex and costly chromatographic purification steps. mdpi.com

Solvent Use and Recovery: Large-scale synthesis traditionally uses significant volumes of organic solvents for the reaction, work-up, and purification. researchgate.net Many common solvents are volatile, flammable, and toxic, posing safety and environmental risks. researchgate.net Efficient recovery and recycling of these solvents are crucial for the economic and environmental viability of the process but require additional infrastructure and energy. wiley-vch.de

Innovations in Scale-Up:

To address these challenges, several innovations are being explored:

Catalytic Processes: The development of efficient catalytic systems that promote direct amidation is a primary goal. Boron-based numberanalytics.com and transition-metal-based catalysts bohrium.com can facilitate the reaction under milder conditions, improving energy efficiency and reducing the need for stoichiometric activators. The ideal catalyst would be robust, recyclable, and effective at low loadings.

Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up over traditional batch processing. numberanalytics.com In a flow system, reagents are pumped through a heated tube or static mixer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control can improve yield, minimize side reactions, and increase safety, particularly for highly exothermic or hazardous reactions. Flow chemistry also enables easier integration of in-line purification and analysis. numberanalytics.com

Process Analytical Technology (PAT): Implementing real-time analytical tools (e.g., FT-IR, Raman spectroscopy) to monitor the reaction progress can optimize the process on a large scale. PAT allows for precise determination of reaction endpoints, preventing the formation of degradation products from unnecessarily long reaction times and ensuring batch-to-batch consistency. wiley-vch.de

Machine Learning and AI: The use of machine learning algorithms to analyze large datasets of reaction outcomes can help predict optimal reaction conditions for yield and purity. numberanalytics.com This can significantly accelerate the process optimization phase of scale-up, reducing the number of experiments needed and saving time and resources. numberanalytics.com

By combining green chemistry principles with modern process innovations, the synthesis of this compound can be made more efficient, sustainable, and scalable for research applications.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Intermediates and Final Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-cyclohexyl-N-(2-phenylethyl)acetamide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of the distinct proton groups within the molecule: the cyclohexyl ring, the phenylethyl moiety, and the amide linkage. Protons on the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methylene (B1212753) protons of the phenylethyl group adjacent to the phenyl ring and the nitrogen atom show characteristic shifts. The N-H proton of the secondary amide gives a signal that can be confirmed by D₂O exchange. The protons of the cyclohexyl group exhibit complex multiplets in the aliphatic region (δ 1.0-2.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of distinct carbon environments. The carbonyl carbon of the amide group shows a characteristic resonance in the downfield region (around δ 170 ppm). The aromatic carbons of the phenyl group appear in the δ 125-140 ppm range. The aliphatic carbons of the cyclohexyl and ethyl groups resonate in the upfield region of the spectrum. rsc.orgrsc.org In some cases, the C–N bond of the amide can exhibit restricted rotation, leading to the appearance of duplicated signals for adjacent carbons, a phenomenon known as rotamers. mdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound This table presents predicted values based on data from analogous structures.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl | Amide (C=O) | - | ~170 |

| Aromatic | Phenyl (C-H) | 7.20 - 7.40 (m) | 126 - 139 |

| Methylene | Phenyl-CH₂ | ~3.55 (s) | ~44 |

| Methylene | N-CH₂ | ~3.45 (q) | ~41 |

| Amine | N-H | ~5.40 (br s) | - |

| Methine | Cyclohexyl (CH-N) | ~3.75 (m) | ~48 |

| Methylene | Cyclohexyl (CH₂) | 1.00 - 1.80 (m) | 25 - 33 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural insights through analysis of its fragmentation patterns. The molecular formula for the compound is C₁₄H₁₉NO, which corresponds to a molecular weight of approximately 217.31 g/mol . nih.gov

In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺) peak corresponding to its molecular weight. This molecular ion then undergoes fragmentation, breaking at its weakest bonds to produce characteristic fragment ions. For this compound, key fragmentations include the cleavage of the benzylic C-C bond, leading to the highly stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. semanticscholar.org Other significant fragments would arise from the cleavage of the amide bond and fragmentations within the cyclohexyl ring.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₆N]⁺ | Loss of the phenylacetyl group |

| 118 | [C₈H₆O]⁺ | Fragment from phenylethylacetamide portion |

| 91 | [C₇H₇]⁺ | Benzyl cation (from cleavage of CH₂-Ph bond) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification in Synthetic Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, making it particularly useful for monitoring the progress of its synthesis. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent peaks include:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and ethyl groups are observed just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A strong, sharp absorption band typically appears in the range of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide. libretexts.orglibretexts.org

N-H Bend (Amide II Band): This secondary absorption occurs around 1510-1570 cm⁻¹ and arises from the bending vibration of the N-H bond.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3250 - 3400 | Medium, Sharp |

| Aromatic (C-H) | Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

For this compound, a crystal structure is documented in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 837072. nih.gov Analysis of related structures, such as N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, suggests that in the solid state, the cyclohexyl ring adopts a stable chair conformation. nih.gov Furthermore, the crystal packing is likely stabilized by intermolecular hydrogen bonds, specifically between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or more complex networks. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and for monitoring the progress of the reaction that forms it. researchgate.net Commercial standards of related compounds often specify a purity of greater than 95% as determined by HPLC. lgcstandards.com

A common method for analysis is reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The compound is separated from impurities based on differences in polarity. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature under specific conditions. By integrating the area of the peak corresponding to the compound, its purity can be quantitatively determined. This method is also scalable and can be used for the preparative isolation of the compound. sielc.com

Interactive Data Table: Example HPLC Conditions for Analysis

| Parameter | Condition |

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | Newcrom R1 or equivalent C18 column |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |

| Detector | UV (e.g., at 220 or 254 nm) sigmaaldrich.comacademicjournals.org |

| Application | Purity assessment, reaction monitoring, preparative separation sielc.com |

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for analyzing complex mixtures containing this compound. nih.govijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for this type of analysis. It combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. saspublishers.com As the compound and any impurities are separated on the HPLC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of each separated component and provides structural information from its fragmentation pattern in real-time. The HPLC method described previously can be made compatible with MS by replacing the non-volatile phosphoric acid with a volatile alternative like formic acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, or can be made so through derivatization, GC-MS is another valuable technique. It combines the high-resolution separation of gas chromatography with the detection power of mass spectrometry. nih.gov It is often used to analyze reaction byproducts or related impurities. semanticscholar.org

These advanced methods are crucial in fields like pharmaceutical analysis and metabolomics, where compounds must be identified and quantified within complex biological or chemical matrices. nih.govajrconline.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, TDDFT)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are used to investigate the electronic structure and reactivity of 2-cyclohexyl-N-(2-phenylethyl)acetamide.

DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential of the molecule. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

These calculations also allow for the prediction of various chemical reactivity descriptors. By analyzing these parameters, researchers can predict the most likely sites for electrophilic and nucleophilic attack, providing insight into the molecule's metabolic fate and potential interactions with biological targets. nih.gov TDDFT extends these analyses to predict the electronic absorption spectra (UV-Vis), which is crucial for understanding how the molecule interacts with light. nih.gov

Table 1: Illustrative Data from DFT/TDDFT Calculations for this compound (Note: The following table is a representation of the types of data generated from quantum chemical calculations, as specific published values for this compound are not available.)

| Parameter | Description | Predicted Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and binding orientation in polar environments. nih.gov |

| Mulliken Charges | Distribution of atomic charges across the molecule. | Identifies electropositive and electronegative centers. |

| UV-Vis λmax | Wavelength of maximum absorption. | Predicted electronic transitions. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the compound into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, and a scoring function estimates the binding affinity for each pose. nih.gov These scores help rank potential candidates in virtual screening campaigns.

Successful docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the cyclohexyl, acetamide (B32628), and phenylethyl moieties of the compound and the amino acid residues of the target protein. nih.gov This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Table 2: Representative Output from Molecular Docking of this compound (Note: This table illustrates the typical results from a molecular docking study, as specific target interaction data for this compound is not publicly available.)

| Parameter | Description | Example Finding |

| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). | A lower value indicates a more favorable binding interaction. |

| Interacting Residues | Amino acids in the target's active site that interact with the ligand. | e.g., Tyrosine, Phenylalanine (hydrophobic interaction with phenyl ring). |

| Hydrogen Bonds | Specific hydrogen bond donor-acceptor pairs. | e.g., Amide carbonyl oxygen with a backbone NH of a residue. |

| Hydrophobic Contacts | Non-polar interactions stabilizing the complex. | e.g., Cyclohexyl group interacting with a hydrophobic pocket. |

| Pose RMSD | Root Mean Square Deviation compared to a known binding mode. | A value < 2.0 Å is generally considered a successful docking pose. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of all atoms in the system, including the ligand, the protein, and surrounding solvent molecules, providing insights into the conformational flexibility and stability of the binding. nih.gov

For this compound, an MD simulation would start with the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), researchers can observe how the compound adjusts its conformation within the binding site. This analysis can confirm the stability of key interactions predicted by docking and reveal new, transient interactions. mdpi.com MD simulations are crucial for assessing whether a ligand will remain stably bound to its target, a critical factor for its potential biological activity. nih.gov

Table 3: Key Analyses from Molecular Dynamics Simulations of a this compound-Protein Complex (Note: This table outlines the analyses performed during MD simulations. Specific quantitative results are dependent on the system studied and are not available in published literature for this compound.)

| Analysis Type | Description | Insights Gained |

| RMSD Plot | Root Mean Square Deviation of atomic positions over time. | Assesses the structural stability of the ligand and protein. |

| RMSF Plot | Root Mean Square Fluctuation of individual residues. | Identifies flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. | Determines the persistence of key hydrogen bonding interactions. |

| Binding Free Energy | Calculation of binding energy (e.g., using MM/GBSA). | Provides a more accurate estimation of binding affinity than docking scores. |

| Conformational Clustering | Groups similar ligand conformations sampled during the simulation. | Reveals the most dominant binding poses and conformational flexibility. |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govspringernature.com

For this compound, a pharmacophore model would typically include features like a hydrophobic group (for the cyclohexyl ring), another hydrophobic or aromatic feature (for the phenyl ring), and a hydrogen bond acceptor/donor (for the amide group).

Once developed, this pharmacophore model can be used as a 3D query to rapidly screen large compound databases in a process called virtual screening. nih.gov This allows for the efficient identification of diverse molecules that possess the necessary features for binding to the same target, prioritizing them for further computational or experimental testing. researchgate.netresearchgate.net

Cheminformatics Approaches for Dataset Analysis and Compound Prioritization

Cheminformatics combines computer and information science to analyze large datasets of chemical compounds. These approaches are used to organize, visualize, and model chemical information to aid in compound selection and prioritization. nih.gov

If this compound were part of a larger library of synthesized analogs, cheminformatics tools could be used to analyze the structure-activity relationship (SAR). By calculating various molecular descriptors (e.g., molecular weight, polarity, rotatable bonds, topological surface area) for each compound and correlating them with experimental activity, quantitative structure-activity relationship (QSAR) models can be built.

These models help in understanding which structural features are most important for activity. For example, analysis might reveal that increasing the size of the cycloalkyl group or substituting the phenyl ring affects binding affinity. This data-driven approach allows researchers to prioritize which novel compounds to synthesize next to optimize desired properties. nih.gov

Investigation of Biological Activities Non Clinical Focus

Enzyme Inhibition Studies and Kinetic Analysis

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Investigating the inhibitory potential of a compound provides insights into its therapeutic possibilities and its potential mechanisms of action.

A primary step in characterizing a new chemical entity is to screen it against a panel of physiologically relevant enzymes. The selection of these enzymes is often guided by the structural features of the compound or by the therapeutic area of interest.

Cholinesterases : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.gov A compound like 2-cyclohexyl-N-(2-phenylethyl)acetamide would be evaluated for its ability to inhibit AChE and BChE to explore its potential as a modulator of cholinergic neurotransmission. nih.gov

Proteases : This large family of enzymes plays a crucial role in various physiological processes, including protein turnover, cell signaling, and digestion. scbt.com Specific proteases are targets for drugs treating conditions ranging from hypertension (angiotensin-converting enzyme) to viral infections (HIV protease). A broad screening against various proteases would help to identify any selective inhibitory activity of the compound.

Glycosidases : These enzymes are involved in the breakdown of carbohydrates. α-Glucosidase, for instance, is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.govnih.gov Investigating the effect of this compound on α-glucosidase could reveal potential applications in metabolic disorders. nih.gov

Once inhibitory activity is identified, the next step is to understand the mechanism by which the compound inhibits the enzyme. This is crucial for optimizing the compound's structure and predicting its in vivo effects. The primary types of reversible enzyme inhibition are:

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. libretexts.org This type of inhibition is not affected by the substrate concentration.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. researchgate.net

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Kinetic studies are performed to determine the type of inhibition and to calculate the inhibition constant (Ki), which is a measure of the inhibitor's potency.

The inhibitory activity of a compound is quantified using in vitro enzymatic assays. These assays typically involve incubating the enzyme, the substrate, and the inhibitor together and measuring the rate of product formation.

A common method is a spectrophotometric assay, where the product of the enzymatic reaction is colored and its concentration can be measured by absorbance. For example, in the Ellman's assay for cholinesterase activity, the breakdown of the substrate produces a yellow-colored product. The rate of color development is inversely proportional to the inhibitory activity of the compound being tested.

The general steps for such an assay are:

Preparation of a solution of the enzyme at a known concentration.

Preparation of a series of dilutions of the test compound.

Incubation of the enzyme with the test compound for a specific period.

Initiation of the enzymatic reaction by adding the substrate.

Monitoring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

Calculation of the initial reaction rates at different inhibitor concentrations.

Plotting the data to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) and to elucidate the mechanism of inhibition.

| Enzyme Target | Typical Substrate | Detection Method | Potential Therapeutic Area |

| Acetylcholinesterase | Acetylthiocholine | Spectrophotometry | Alzheimer's Disease |

| α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside | Spectrophotometry | Type 2 Diabetes |

| HIV Protease | Fluorogenic peptide substrate | Fluorometry | HIV/AIDS |

Receptor Binding and Functional Assays

Receptors are another major class of drug targets. Determining if a compound binds to a specific receptor and how it affects the receptor's function is a critical part of its pharmacological profiling.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays use a radiolabeled ligand (a molecule known to bind to the receptor) to quantify the binding of the test compound.

The basic principle involves incubating a preparation of the receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. The test compound will compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptors is measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.

There are two main types of radioligand binding assays:

Saturation Assays : Used to determine the density of receptors (Bmax) in a tissue and the affinity of the radioligand for the receptor (Kd).

Competition Assays : Used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand. nih.gov

| Parameter | Description | Determined by |

| Kd | Dissociation constant; a measure of the radioligand's affinity for the receptor. | Saturation Assay |

| Bmax | Maximum number of binding sites; a measure of receptor density. | Saturation Assay |

| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. | Competition Assay |

| Ki | Inhibition constant; a measure of the test compound's affinity for the receptor, calculated from the IC50. | Competition Assay |

While binding assays determine if a compound binds to a receptor, functional assays are necessary to determine the effect of that binding. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an inverse agonist (inactivates the receptor).

Functional assays measure the cellular response following receptor activation. The specific response measured depends on the receptor and its signaling pathway. Common readouts include:

Second Messenger Accumulation : Measuring changes in the levels of intracellular signaling molecules like cyclic AMP (cAMP) or calcium ions.

Reporter Gene Assays : Using a genetically engineered cell line where receptor activation leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase), which can be easily measured.

Measurement of Protein Phosphorylation : For receptors that signal through protein kinases, measuring the phosphorylation of downstream target proteins.

By performing these assays at a range of concentrations of the test compound, a dose-response curve can be generated to determine the compound's potency (EC50 for an agonist or IC50 for an antagonist) and its efficacy (the maximum response it can produce).

Ligand-Receptor Interaction Profiling

There is no available information from radioligand binding assays, surface plasmon resonance (SPR) spectroscopy, or computational docking studies that characterizes the binding affinity and selectivity of this compound for specific biological targets.

Cellular and Subcellular Studies (in vitro)

No cell-based assays have been reported in the public domain to elucidate the effects of this compound on cellular pathways, its mechanism of action at a cellular level, or its potential efficacy in specific cell lines such as cancer or neuronal cells.

Cell-Based Assays for Cellular Pathway Modulation

Information is lacking on whether this compound modulates key cellular signaling pathways, such as kinase cascades, second messenger systems, or gene expression, as no studies utilizing reporter gene assays, Western blotting, or phosphorylation assays have been published.

Mechanistic Studies at the Cellular Level

There are no published mechanistic studies that provide insight into how this compound might exert its effects at a cellular level. Techniques such as high-content imaging, flow cytometry, or confocal microscopy have not been applied to this compound according to available records.

Evaluation in Specific Cell Lines (e.g., cancer cell lines, neuronal cells)

A review of the scientific literature did not yield any studies that have evaluated the cytotoxic, pro-apoptotic, or neuroprotective effects of this compound in specific cell lines.

Pre-clinical in vivo Animal Model Studies (Non-Human)

No preclinical studies in animal models have been published to assess the pharmacological effects, efficacy, or mechanism of action of this compound in a whole-organism context.

Assessment of Pharmacological Effects in Animal Models

There is no data from in vivo animal models to describe the physiological or behavioral effects of this compound.

Exploration of Biological Pathways in Organismal Systems

Based on studies of related compounds, this compound may interact with several biological pathways. The presence of the N-phenylethylacetamide moiety suggests a potential for neurological activity. Phenylethylamine and its derivatives are known to interact with the central nervous system. For instance, some N-substituted phenethylamines have been investigated for their effects on dopamine (B1211576) reuptake, which can influence neurotransmitter levels in the synaptic cleft nih.gov.

Furthermore, acetamide (B32628) derivatives, in general, have been explored for a range of biological activities, including antioxidant and anti-inflammatory properties. Studies on certain acetamide derivatives have shown they can scavenge free radicals and reduce the production of inflammatory mediators like nitric oxide (NO) in cellular models nih.govresearchgate.net. The cyclohexyl group, being a lipophilic moiety, could influence the compound's ability to cross biological membranes and interact with intracellular targets.

Derivatives of cyclohexylamides have also been investigated as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) nih.gov. This suggests a potential for this compound to modulate glutamatergic signaling, a key pathway in neurotransmission and synaptic plasticity.

Table 1: Potential Biological Pathways Based on Structural Analogs

| Structural Moiety | Related Compound Class | Potential Biological Pathway Investigated | Potential Effect |

| N-phenylethylacetamide | N-substituted phenethylamines | Dopaminergic System | Modulation of dopamine reuptake nih.gov |

| Acetamide | General Acetamide Derivatives | Inflammatory Pathways | Antioxidant and anti-inflammatory effects nih.govresearchgate.net |

| Cyclohexylamide | Cyclohexyl amide derivatives | Glutamatergic System | Negative allosteric modulation of mGluR5 nih.gov |

Comparative Studies with Related Scaffolds

Comparative studies of compounds with similar structural scaffolds can provide insights into the potential activity of this compound. The biological activity of such compounds is often influenced by the nature and position of substituents on the aromatic ring and the length and branching of the alkyl chain.

For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group was found to enhance cytotoxic effects against cancer cell lines compared to a methoxy group, highlighting the impact of electronic properties of substituents nih.gov. Similarly, structure-activity relationship (SAR) studies on N-phenylacetamide derivatives containing a thiazole moiety have demonstrated that different substituents on the phenyl ring can significantly alter their antibacterial and nematicidal activities mdpi.com.

The cyclohexyl group in this compound provides a distinct three-dimensional conformation compared to planar aromatic rings. In a study of mGluR5 negative allosteric modulators, a series of trans-1,3-cyclohexyl diamides were discovered, indicating that the cyclohexane scaffold can be a key element for activity at this receptor nih.gov. The stereochemistry of the cyclohexyl ring can also play a crucial role in biological activity.

Furthermore, research on N-cyclohexylacetamide derivatives has suggested potential for antimicrobial and acetylcholinesterase inhibition activities smolecule.com. The combination of the cyclohexyl ring and the phenylethyl group in the target compound could potentially lead to a unique pharmacological profile, possibly combining aspects of the activities observed in these separate classes of compounds.

Table 2: Comparative Biological Activities of Related Scaffolds

| Scaffold | Derivative Class | Investigated Biological Activity | Key Findings |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-phenylacetamides | Anticancer | Substituents on the phenyl ring significantly affect cytotoxicity nih.gov. |

| Phenylacetamide | N-phenylacetamides with thiazole moiety | Antibacterial, Nematicidal | Substituent changes on the phenyl ring alter biological activity mdpi.com. |

| Cyclohexylamide | trans-1,3-Cyclohexyl diamides | mGluR5 Modulation | The cyclohexyl scaffold is important for activity as negative allosteric modulators nih.gov. |

| Cyclohexylacetamide | N-Cyclohexylacetamide derivatives | Antimicrobial, Enzyme Inhibition | Showed potential for antimicrobial and acetylcholinesterase inhibitory effects smolecule.com. |

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the 2-Cyclohexyl-N-(2-phenylethyl)acetamide Core

The core structure of this compound offers three primary regions for modification: the cyclohexyl moiety, the phenylethyl moiety, and the central amide linkage. Each of these components plays a distinct role in the molecule's interaction with its biological target.

The cyclohexyl group is a key feature that contributes to the lipophilicity and conformational rigidity of the molecule. Its non-planar, chair-like conformation can influence how the molecule fits into a binding pocket. Studies on related N-substituted amide compounds suggest that the nature and substitution of this cycloalkyl ring are critical for activity.

Research on N-[4-(propyl)cyclohexyl]-amides has demonstrated that the stereochemistry and substitution pattern of the cyclohexyl ring can significantly impact biological outcomes. For instance, the introduction of substituents on the cyclohexyl ring can alter the compound's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties and target engagement.

Table 1: Inferred Impact of Cyclohexyl Moiety Modifications on Biological Activity

| Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Introduction of polar substituents (e.g., -OH, -NH2) | Increases hydrophilicity, potentially improving solubility and altering binding interactions. | May decrease or increase activity depending on the target's binding site polarity. |

| Introduction of non-polar substituents (e.g., alkyl groups) | Increases lipophilicity, potentially enhancing membrane permeability and van der Waals interactions. | May enhance activity, but excessive lipophilicity can lead to poor solubility and non-specific binding. |

This table is based on inferred data from studies on related N-cycloalkyl amide compounds.

The phenylethyl moiety is another crucial component, providing a large aromatic surface that can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the biological target. The substitution pattern on the phenyl ring is a common and effective way to modulate the electronic and steric properties of the molecule.

Studies on N-phenylacetamide derivatives have shown that the position and nature of substituents on the phenyl ring can have a profound effect on biological activity. For example, electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) can alter the electron density of the aromatic ring, influencing its ability to participate in key binding interactions.

Table 2: Inferred Effects of Phenylethyl Moiety Alterations on Biological Activity

| Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Alters the electrostatic potential of the phenyl ring, potentially enhancing interactions with electron-rich pockets. | Can either increase or decrease activity based on the electronic requirements of the binding site. |

| Introduction of electron-donating groups (e.g., -OH, -OCH3) | Increases the electron density of the phenyl ring, favoring interactions with electron-deficient areas of the target. | The effect is target-specific; for some targets, this can lead to a significant increase in potency. |

This table is based on inferred data from studies on related N-phenylethyl amide compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

QSAR analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be developed to predict the potency of novel, unsynthesized analogs.

For a series of this compound analogs, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: (e.g., Hammett constants, partial atomic charges) to quantify the effects of substituents on the electronic distribution.

Steric descriptors: (e.g., Taft steric parameters, molar refractivity) to describe the size and shape of the molecule and its substituents.

Hydrophobic descriptors: (e.g., logP) to account for the molecule's lipophilicity and its ability to cross cell membranes.

Topological descriptors: (e.g., connectivity indices) to represent the branching and connectivity of the molecular skeleton.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a model that links these descriptors to the observed biological activity. A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogs with a higher probability of success.

Rational Design Principles for Analog Synthesis

The insights gained from SAR and QSAR studies form the basis for the rational design of new analogs. The goal is to make targeted modifications to the lead structure, this compound, to enhance its desirable properties while minimizing any undesirable ones.

Key principles in the rational design of analogs include:

Bioisosteric replacement: Replacing a functional group with another that has similar physical and chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, replacing a phenyl ring with a bioisosteric heterocycle.

Conformational constraint: Introducing structural elements that reduce the conformational flexibility of the molecule. This can lead to a more favorable binding entropy and improved selectivity.

Scaffold hopping: Replacing the central core of the molecule with a different chemical scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.

Identification of Key Structural Features for Biological Activity

Based on the analysis of related compounds and general principles of medicinal chemistry, several key structural features of this compound can be identified as being crucial for its biological activity:

The Cyclohexyl Group: Provides a necessary lipophilic and steric bulk that likely fits into a hydrophobic pocket of the target protein. Its conformational properties are also expected to be important for orienting the rest of the molecule correctly for binding.

The Phenylethyl Group: The aromatic ring is a critical interaction point, likely involved in π-π stacking or hydrophobic interactions. Substituents on this ring provide a means to fine-tune the electronic and steric properties of the molecule to optimize binding affinity.

The Amide Linkage: This central linker serves as a rigid scaffold and a key hydrogen bonding unit. The N-H donor and the carbonyl acceptor are likely to form crucial hydrogen bonds with the target, anchoring the molecule in the binding site. The distance and relative orientation between the cyclohexyl and phenylethyl moieties, dictated by the amide bond, are also critical.

Derivatization and Analog Synthesis Strategies for Academic Exploration

Creation of Compound Libraries for Screening and SAR Studies

The generation of a focused compound library around the 2-cyclohexyl-N-(2-phenylethyl)acetamide core is a primary step in understanding its biological potential and defining its structure-activity relationships. Such libraries are designed to explore the chemical space around the parent molecule by systematically altering its constituent parts.

A common approach involves a scaffold-based diversification strategy. nih.govresearchgate.net The this compound molecule can be conceptually dissected into three key components for modification: the cyclohexyl ring, the phenylethyl group, and the central acetamide (B32628) linker. By preparing a series of analogs where one component is varied while the others remain constant, researchers can systematically probe the impact of each substructure on a given biological activity.

For instance, modifications to the cyclohexyl moiety could explore the effects of ring size, substitution, and stereochemistry. The phenylethyl portion offers opportunities to investigate the influence of aromatic substitution patterns and the length of the ethyl linker. The amide bond itself, while often crucial for interaction, can also be replaced with bioisosteres to explore alternative chemical space.

These libraries can be synthesized using parallel synthesis techniques, allowing for the rapid production of a multitude of analogs. Subsequent screening of these compounds against a biological target can yield valuable SAR data, identifying which structural features are critical for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability.

Table 1: Hypothetical Analog Library for SAR Studies of this compound

| Series | Point of Diversification | Exemplary Modifications | Rationale for Exploration |

| A | Cyclohexyl Group | Cyclopentyl, Cycloheptyl, 4-Methylcyclohexyl, 4-Hydroxycyclohexyl | To probe the impact of lipophilicity, steric bulk, and potential for hydrogen bonding at this position. |

| B | Phenyl Ring of Phenylethyl Moiety | 4-Fluorophenyl, 4-Methoxyphenyl, 3,4-Dichlorophenyl, Naphthyl | To investigate the role of electronic effects (electron-donating/withdrawing groups) and extended aromatic systems. |

| C | Ethyl Linker of Phenylethyl Moiety | Methyl (benzylamine), Propyl | To assess the optimal distance and conformational flexibility between the amide and the phenyl ring. |

| D | Acetamide Backbone | Thioamide, Propionamide, Acrylamide | To explore the importance of the carbonyl oxygen as a hydrogen bond acceptor and the impact of linker length and rigidity. |

Integration of this compound Substructures into Larger Molecular Architectures

The structural motifs within this compound can serve as building blocks or fragments for the construction of more complex molecules. nih.gov This strategy is particularly relevant in fragment-based drug discovery (FBDD), where small, low-affinity fragments are identified and then grown or linked to generate more potent, drug-like leads. nih.govrsc.orgbiocompare.com

Should a screening campaign identify this compound or a related fragment as a binder to a biological target, its structure can guide the design of larger, more elaborate molecules. For example, if X-ray crystallography reveals that the phenylethyl group occupies a specific pocket in a protein, synthetic efforts could focus on extending this part of the molecule to engage with nearby residues, thereby increasing binding affinity. Conversely, the cyclohexyl group might serve as a lipophilic anchor, with modifications directed from the amide nitrogen to explore other regions of the binding site.

This "fragment growing" approach allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening. nih.govnih.gov The initial fragment provides a validated starting point, and subsequent chemical modifications are guided by structural data, leading to a more direct path to potent and selective compounds.

Table 2: Proposed Strategies for Integrating the Scaffold into Larger Architectures

| Strategy | Description | Target Application | Example Modification |

| Fragment Growing | A fragment hit is elaborated by adding new functional groups to enhance interactions with the target protein. rsc.org | Lead Generation in Drug Discovery | Synthesis of analogs with substituents on the phenyl ring designed to interact with specific amino acid residues in a target's binding site. |

| Scaffold Hopping | The core scaffold is replaced with a different chemical structure that maintains the key binding interactions. | Discovery of Novel Chemical Series | Replacing the cyclohexylacetamide portion with a conformationally constrained bicyclic system that projects the phenylethyl group in a similar orientation. |

| Fragment Linking | Two or more fragments that bind to adjacent sites on a target are connected via a chemical linker. | Development of High-Affinity Ligands | If another fragment is found to bind near the cyclohexyl group of the primary ligand, a new molecule could be synthesized that links the two fragments. |

Development of Chemical Probes and Biological Tools

A well-characterized molecule like this compound can be adapted to create chemical probes, which are powerful tools for studying biological systems. nih.gov High-quality chemical probes should ideally exhibit high potency and selectivity for their target. nih.govchemicalprobes.org

One common strategy involves the introduction of a "tag" or "handle" onto the core molecule. This could be a fluorescent dye for use in cellular imaging, a biotin (B1667282) tag for affinity purification of the target protein, or a photo-affinity label for covalently capturing and identifying the binding partner. The key challenge in designing such probes is to introduce the functional tag at a position that does not disrupt the molecule's interaction with its biological target. SAR data from library screening (as described in 7.1) can be invaluable in identifying suitable locations for modification.

Another approach is the development of "clickable" analogs. By incorporating a terminal alkyne or azide (B81097) group into the structure of this compound, researchers can use bioorthogonal chemistry to attach a wide variety of reporter tags in a highly specific manner within a complex biological environment.

Table 3: Hypothetical Chemical Probes Derived from this compound

| Probe Type | Modification | Application | Principle of Operation |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to a synthetically accessible and biologically tolerated position on the scaffold. | Visualizing the subcellular localization of the target protein in living cells via fluorescence microscopy. | The probe binds to its target, and the attached fluorophore emits light upon excitation, revealing the target's location. |

| Affinity-Based Probe | Incorporation of a biotin tag, often via a flexible linker, onto the parent molecule. | Identifying and isolating the binding partners of the compound from a cell lysate (pull-down assay). | The biotinylated probe is incubated with a cell lysate, binds to its target, and the resulting complex is captured on streptavidin-coated beads. |

| Photo-Affinity Probe | Introduction of a photoreactive group (e.g., benzophenone, diazirine) into the structure. | Covalently labeling the target protein upon UV irradiation for subsequent identification by mass spectrometry. | The probe binds reversibly to its target. Upon UV light exposure, the photoreactive group forms a covalent bond with the target protein. |

| Clickable Probe | Synthesis of an analog containing a terminal alkyne or azide group. | Versatile labeling of the target in situ using "click" chemistry. | The probe is introduced into a biological system, and a reporter molecule (e.g., a fluorophore or biotin with a complementary azide or alkyne) is added to specifically label the probe-target complex. |

Future Research Directions and Unexplored Avenues

Application in Chemical Biology to Elucidate Biological Pathways

A significant future direction is the development of 2-cyclohexyl-N-(2-phenylethyl)acetamide as a chemical probe. youtube.comnih.gov Chemical probes are selective small molecules used to study the functions of proteins and their roles in cellular and organismal biology. bates.edunih.gov To be established as a high-quality probe, the compound's selectivity, potency, and on-target action must be rigorously characterized. nih.gov

Future work should focus on:

Target Deconvolution: If the compound is identified through phenotypic screens, identifying its specific molecular target(s) is crucial. This can be achieved using chemoproteomic approaches, which profile proteome-wide interactions. youtube.comnih.gov

Development of Tool Compounds: Once a primary target is validated, structurally related but inactive molecules should be synthesized to serve as negative controls. This helps ensure that observed biological effects are due to the specific on-target interaction. nih.gov

Pathway Interrogation: As a validated probe, this compound could be used to rapidly and reversibly modulate its target's function, allowing researchers to investigate temporal features of biological pathways in various cell types and even in vivo models. nih.gov This approach is complementary to genetic methods like CRISPR and RNAi for target validation and functional analysis. bates.edunih.gov

Advanced Mechanistic Investigations

A thorough understanding of how this compound exerts its effects at a molecular level is essential for its further development. Advanced mechanistic studies should be a priority.

Key areas for investigation include:

Structural Biology: Determining the co-crystal structure of the compound bound to its protein target is a powerful tool. nih.gov This provides direct insight into the binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can guide the design of more potent and selective derivatives. nih.govnih.gov

Molecular Docking and Simulation: In parallel with experimental work, computational methods like molecular docking can predict binding modes and affinities. nih.gov Molecular dynamics simulations can further explore the stability of the compound-protein complex and reveal how binding affects the protein's conformational dynamics. nih.gov

Biophysical and Biochemical Assays: These methods can validate target engagement and quantify binding affinity. Understanding the kinetics of the interaction (on- and off-rates) can provide a better prediction of in vivo efficacy than affinity alone. acs.org

Exploration of Novel Pharmacological Targets

The amide functional group is a ubiquitous feature in pharmaceuticals, known to contribute to a wide range of biological activities. numberanalytics.comresearchgate.net Compounds containing amide linkages are found in drugs targeting inflammation, cancer, and infections. numberanalytics.comgalaxypub.coarchivepp.com Specifically, the phenylethylamide skeleton has been identified as a key pharmacophore for inhibiting certain insect serotonin (B10506) receptors, suggesting a potential for activity at G-protein coupled receptors (GPCRs). nih.govresearchgate.net

Future research should therefore include broad screening to identify novel pharmacological targets. Potential areas of interest include:

Neurological Targets: Given the phenylethylamine scaffold, which is related to various neurotransmitters, exploring targets within the central nervous system, such as serotonin or dopamine (B1211576) receptors, is a logical step. nih.gov

Inflammatory Pathways: Many acetamide (B32628) derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. galaxypub.coarchivepp.com Investigating the effect of this compound on the IL-12/IL-23 pathway, a target for autoimmune diseases, could also be fruitful. acs.org

Enzyme Inhibition: Amide-containing compounds have been developed as inhibitors for various enzymes, including heme oxygenase-1 and butyrylcholinesterase. nih.govnih.gov Broad enzymatic screening could uncover unexpected inhibitory activities.

Development of Advanced Analytical Methods for Detection and Characterization in Complex Biological Matrices

For any potential therapeutic agent, it is critical to develop robust analytical methods to measure its concentration, as well as its metabolites, in biological fluids like blood, plasma, and urine. onlinepharmacytech.infonih.gov This is essential for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.info

Future efforts should concentrate on:

LC-MS/MS Method Development: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for quantitative bioanalysis due to its high sensitivity and selectivity. nih.govnih.gov A validated LC-MS/MS method would need to be established for this compound.

Metabolite Identification: Understanding how the compound is metabolized is crucial. Mass spectrometry and nuclear magnetic resonance (NMR) are powerful tools for identifying the structures of metabolites formed in vivo or in vitro (e.g., using liver microsomes). nih.gov Identifying metabolic "soft spots" can inform the design of more stable analogues. nih.gov

Sample Preparation: Efficient sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, are needed to remove interfering substances from complex biological matrices and ensure reliable, reproducible results. nih.govcdc.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Biological Activity

Potential applications include:

Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on data from similar compounds to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of this compound and its designed analogues. elsevier.comuminho.pt This helps prioritize which compounds to synthesize and test.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By fine-tuning a model with data on known bioactive amides, it could generate novel derivatives of this compound with potentially improved potency and selectivity. nih.govresearchgate.net

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for novel derivatives, saving time and resources in the laboratory. frontiersin.org Even with small datasets, ML models have shown success in predicting reaction outcomes for amide bond synthesis. pku.edu.cn

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-cyclohexyl-N-(2-phenylethyl)acetamide, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling cyclohexylacetic acid derivatives with 2-phenylethylamine via amide bond formation. Key steps include:

- Reagent Selection : Use of coupling agents like EDC/HOBt or DCC for efficient amidation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥95% purity .

- Table 1 : Synthetic Conditions Comparison

| Parameter | Typical Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Coupling Agent | EDC/HOBt vs. DCC | EDC reduces racemization | |

| Solvent | DMF vs. DCM | DMF improves solubility | |

| Reaction Time | 12–24 hours | Longer time → higher yield |

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclohexyl (δ 1.0–2.5 ppm) and phenylethyl (δ 7.2–7.4 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₃NO: 245.18) .

- Infrared Spectroscopy (IR) : Amide C=O stretch at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?

- Methodological Answer :

- Impurity Analysis : Use HPLC to detect byproducts (e.g., unreacted amine or acid) .

- Yield Improvement :

- Increase equivalents of coupling agent (1.5–2.0 eq.) .

- Employ microwave-assisted synthesis to reduce reaction time .

- Case Study : A 2023 study achieved 85% yield using DBU as a base and THF as solvent, with purification via flash chromatography .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- In Vitro Assays :

- Acetylcholinesterase Inhibition : Ellman’s assay with donepezil as a positive control .

- KRASG12C Targeting : Fluorescence polarization assays to measure binding affinity to mutant KRAS .